An In-depth Technical Guide to the Fundamental Properties of the 2-Oxazolidinone Ring
An In-depth Technical Guide to the Fundamental Properties of the 2-Oxazolidinone Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-oxazolidinone ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique structural and chemical features have led to its incorporation into a range of important molecules, from life-saving antibiotics to powerful chiral auxiliaries. This technical guide provides a comprehensive overview of the core properties of the 2-oxazolidinone ring, focusing on its structure, reactivity, spectroscopic signature, and biological significance.
Core Structural and Physicochemical Properties
The 2-oxazolidinone core is characterized by a five-membered ring containing a nitrogen atom and an oxygen atom adjacent to a carbonyl group. This arrangement confers a unique set of physicochemical properties that are fundamental to its utility.
Molecular Geometry
The geometry of the 2-oxazolidinone ring has been established through X-ray crystallography studies. The ring typically adopts a shallow envelope conformation. Key bond lengths and angles for the parent 2-oxazolidinone and a representative derivative are summarized below.
| Parameter | 3-Acetyloxazolidin-2-one | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one |
| Bond Lengths (Å) | ||
| C2-O1 | 1.391 | 1.362 |
| C2-N3 | 1.365 | 1.372 |
| N3-C4 | 1.467 | 1.472 |
| C4-C5 | 1.528 | 1.554 |
| C5-O1 | 1.462 | 1.464 |
| C2=O | 1.199 | 1.205 |
| Bond Angles (º) | ||
| O1-C2-N3 | 109.3 | 109.9 |
| C2-N3-C4 | 112.5 | 111.4 |
| N3-C4-C5 | 102.7 | 102.8 |
| C4-C5-O1 | 104.9 | 104.2 |
| C5-O1-C2 | 110.4 | 111.6 |
Physicochemical Data
The physicochemical properties of the parent 2-oxazolidinone are crucial for its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₃H₅NO₂ |
| Molecular Weight | 87.08 g/mol [1] |
| Melting Point | 86-89 °C[2] |
| Boiling Point | 220 °C at 48 mmHg[2] |
| pKa | ~17 (in DMSO) |
| LogP | -0.75 |
| Water Solubility | Soluble |
Spectroscopic Characterization
The identification and characterization of 2-oxazolidinones rely heavily on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of 2-oxazolidinone derivatives. The chemical shifts are influenced by the substituents on the ring.
¹H NMR Data for 2-Oxazolidinone (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H4 | ~3.6 | Triplet |
| H5 | ~4.3 | Triplet |
| NH | ~6.5 | Broad Singlet |
¹³C NMR Data for 2-Oxazolidinone (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C2 | ~159 |
| C4 | ~45 |
| C5 | ~61 |
Infrared (IR) Spectroscopy
The IR spectrum of a 2-oxazolidinone is characterized by strong absorption bands corresponding to the carbonyl and N-H groups.
Characteristic IR Absorption Bands for 2-Oxazolidinone
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250-3350 | Strong, Broad |
| C=O Stretch (urethane) | 1730-1760 | Strong |
| C-O Stretch | 1200-1250 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-oxazolidinone shows a characteristic fragmentation pattern.
Key Fragments in the Mass Spectrum of 2-Oxazolidinone
| m/z | Ion |
| 87 | [M]⁺ |
| 57 | [M - CH₂O]⁺ |
| 43 | [M - CO₂]⁺ |
Reactivity and Synthetic Applications
The 2-oxazolidinone ring is a versatile scaffold in organic synthesis, most notably as a chiral auxiliary.
Use as a Chiral Auxiliary (Evans Auxiliary)
Chiral 2-oxazolidinones, often referred to as Evans auxiliaries, are widely used to control stereochemistry in a variety of carbon-carbon bond-forming reactions. The bulky substituent at the C4 or C5 position effectively shields one face of the enolate derived from the N-acyl derivative, directing incoming electrophiles to the opposite face.
Experimental Protocols
This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Propionyl chloride (1.1 equiv)
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir the mixture for 15 minutes.
-
Add propionyl chloride dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol outlines a typical diastereoselective aldol reaction.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N.
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the aldol adduct by flash chromatography.
This protocol describes the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.[3]
Materials:
-
Aldol adduct (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an excess of aqueous sodium sulfite solution and stir for 30 minutes.
-
Concentrate the mixture to remove THF.
-
Wash the aqueous residue with a non-polar solvent (e.g., hexanes) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.
Biological Activity: Oxazolidinone Antibiotics
The 2-oxazolidinone ring is the core pharmacophore of a clinically important class of antibiotics. Linezolid, the first member of this class to be approved, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]
Mechanism of Action
Oxazolidinone antibiotics inhibit bacterial protein synthesis at a very early stage.[5][] They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[4][7] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the initiation of protein synthesis.[4][7][8] By blocking this step, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]
Analytical Workflow for Characterization
A systematic approach is essential for the comprehensive characterization of novel 2-oxazolidinone derivatives.
References
- 1. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
